

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-chlorooxazole-5-carboxylate*

Cat. No.: B3021262

[Get Quote](#)

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the oxazole ring system is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. **Ethyl 2-chlorooxazole-5-carboxylate** has emerged as a strategically important synthetic intermediate. Its value lies not in its own biological activity, but in its chemical architecture: a stable oxazole core functionalized with an activatable chlorine atom at the 2-position and a versatile ester group at the 5-position. This arrangement allows for sequential, regiocontrolled introduction of diverse substituents, making it a powerful platform for generating libraries of complex oxazole derivatives in the pursuit of new drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity, and offers detailed protocols for its synthesis and application in cornerstone synthetic methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis. While some experimental physical constants for **Ethyl 2-chlorooxazole-5-carboxylate** are not extensively reported in public literature, a combination of data from commercial suppliers and computational models provides a robust profile.

Identification and General Properties

The identity of this compound is established by several key identifiers.

Molecular Structure Diagram

Ethyl 2-chlorooxazole-5-carboxylate

[Click to download full resolution via product page](#)

Caption: 2D structure of **Ethyl 2-chlorooxazole-5-carboxylate**.

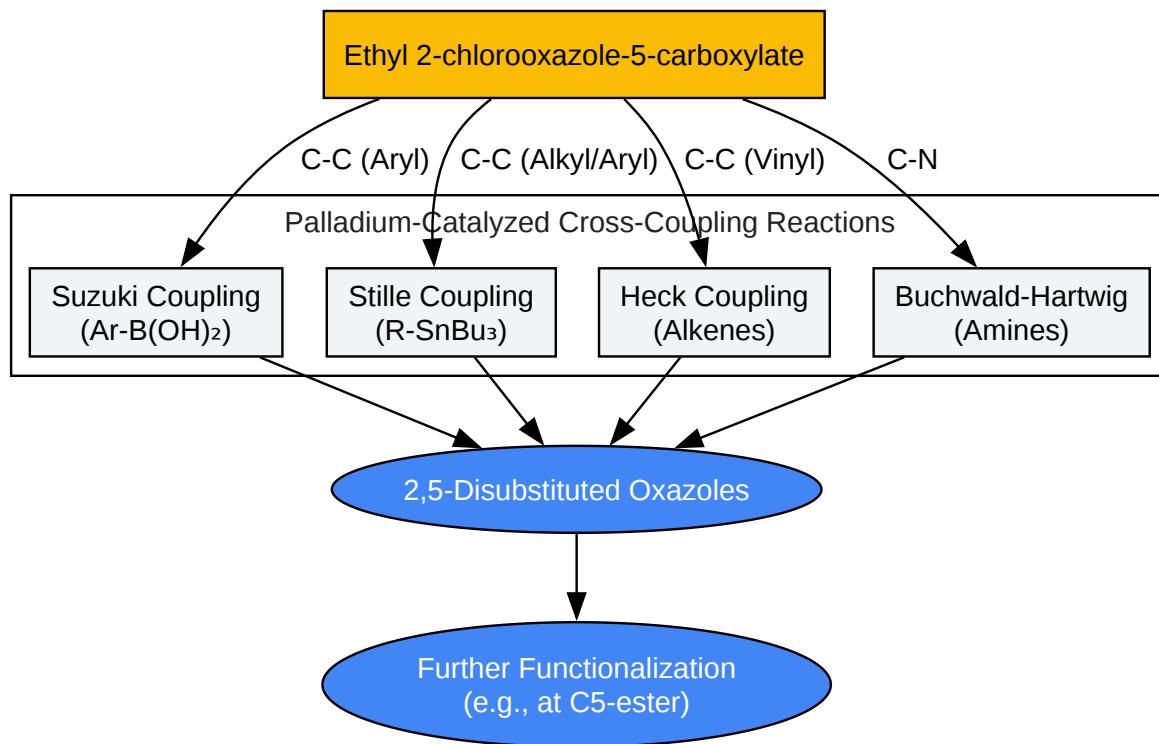
Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	ethyl 2-chloro-1,3-oxazole-5-carboxylate	[1]
CAS Number	862599-47-1	[1] [2]
Molecular Formula	C ₆ H ₆ ClNO ₃	[1] [2]
Molecular Weight	175.57 g/mol	[1] [2]
Physical Form	Liquid	
Purity (Typical)	≥95% - 98%	[2]
Storage Conditions	Store in freezer (-20°C), under inert atmosphere	
Boiling Point	Data not available	[3]
Density	Data not available	[3]
Solubility	Data not available; expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.	
Computed XLogP3	1.9	[1]

Spectroscopic Characteristics

Experimental spectroscopic data for this specific molecule is not readily available in peer-reviewed literature. However, based on its structure and data from its isomer, ethyl 2-chlorooxazole-4-carboxylate, the following spectral characteristics can be anticipated:

- ¹H NMR (Proton NMR): The spectrum would be expected to show three distinct signals:
 - A singlet for the proton on the oxazole ring (C4-H), likely in the downfield region (δ 7.5-8.5 ppm). For comparison, the C5-H in the 4-carboxylate isomer appears at δ 8.28 ppm.[\[4\]](#)
 - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (δ 4.0-4.5 ppm).

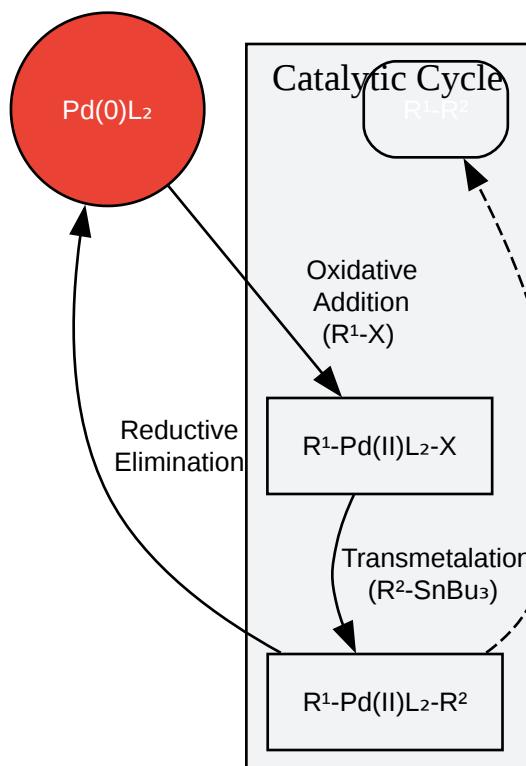

- A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm).
- ¹³C NMR (Carbon NMR): Key expected signals would include the carbonyl carbon of the ester (δ ~160-170 ppm), the two oxazole ring carbons attached to heteroatoms (C2 and C5, likely δ >140 ppm), the unsubstituted oxazole carbon (C4), and the two carbons of the ethyl group.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z for the primary molecular ion would be ~175.
- Infrared (IR) Spectroscopy: The IR spectrum should display prominent absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic power of **Ethyl 2-chlorooxazole-5-carboxylate** stems from the reactivity of the chlorine atom at the C2 position of the electron-deficient oxazole ring. This position is highly susceptible to nucleophilic substitution and, most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.^[5]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The C2-Cl bond is the primary site of chemical manipulation, enabling the construction of C-C, C-N, and C-S bonds. This versatility allows for the synthesis of a wide range of 2,5-disubstituted oxazoles. The ester at the C5 position can be further modified (e.g., via hydrolysis, reduction, or amidation) to introduce additional diversity.


[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Ethyl 2-chlorooxazole-5-carboxylate** as a central precursor.

The Stille and Suzuki-Miyaura reactions are particularly effective for this class of substrate.^[6] ^[7] The general mechanism for these transformations relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle of Stille Cross-Coupling The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[6]^[8]^[9]

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) complex.
- Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.^[6]^[10]

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and derivatization of **Ethyl 2-chlorooxazole-5-carboxylate**. As with any chemical procedure, appropriate personal protective equipment (PPE) should be worn, and all steps should be performed in a well-ventilated fume hood.

Synthesis of Ethyl 2-chlorooxazole-5-carboxylate

This procedure is adapted from the reliable synthesis of the 4-carboxylate isomer and employs a Sandmeyer-type reaction on a 2-aminooxazole precursor.^[4] The precursor, ethyl 2-aminooxazole-5-carboxylate, can be synthesized from ethyl glyoxylate and cyanamide.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cuprous(I) chloride (1.2 equivalents) in acetonitrile (approx. 5 mL per gram of starting material).
- Addition of Diazotizing Agent: Under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl nitrite (1.4 equivalents) dropwise to the suspension.
- Heating: Heat the reaction mixture to 65-75 °C.
- Substrate Addition: In a separate flask, dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 equivalent) in a minimal amount of acetonitrile. Add this solution portion-wise to the heated reaction mixture over 20-30 minutes. Vigorous gas evolution (N_2) will be observed.
- Reaction Monitoring: Stir the mixture at 75 °C for an additional 30-60 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to the C2 position of the oxazole.[7][11][12]

Step-by-Step Protocol:

- Reaction Setup: To a dry reaction vial or flask, add **Ethyl 2-chlorooxazole-5-carboxylate** (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base, typically an aqueous solution of Na_2CO_3 or K_2CO_3 (2-3 equivalents).
- Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.
- Heating and Monitoring: Heat the reaction to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
- Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
- Purification: Dry the organic layer, concentrate it, and purify the residue by flash chromatography to yield the 2-aryl-oxazole-5-carboxylate product.

Safety and Handling

Ethyl 2-chlorooxazole-5-carboxylate is classified as a hazardous substance and requires careful handling.

- Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).
- Precautionary Measures:
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid breathing vapors or dust.
- Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere.

Conclusion

Ethyl 2-chlorooxazole-5-carboxylate is a high-value, versatile intermediate for chemical synthesis. Its well-defined points of reactivity at the C2 and C5 positions enable the systematic and predictable construction of complex substituted oxazoles. The reliability of palladium-catalyzed cross-coupling reactions with this substrate provides researchers in drug discovery and materials science with a powerful tool for generating molecular diversity. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [\[Link\]](#)
- NROChemistry. Stille Coupling. [\[Link\]](#)
- Chemistry LibreTexts. Stille Coupling. (2023). [\[Link\]](#)
- OpenOChem Learn. Stille Coupling. [\[Link\]](#)
- PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [\[Link\]](#)
- Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. *Organic letters*, 4(17), 2905–2907. [\[Link\]](#)
- Wikipedia. Stille reaction. [\[Link\]](#)
- Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. *PubMed*. [\[Link\]](#)

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [\[Link\]](#)
- Appretech Scientific Limited. **ethyl 2-chlorooxazole-5-carboxylate**. [\[Link\]](#)
- PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. [\[Link\]](#)
- Wang, G., et al. (2013). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6CINO3 | CID 26369855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. fishersci.com [fishersci.com]
- 4. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]

- To cite this document: BenchChem. [Introduction: The Strategic Value of a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021262#physical-and-chemical-properties-of-ethyl-2-chlorooxazole-5-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com